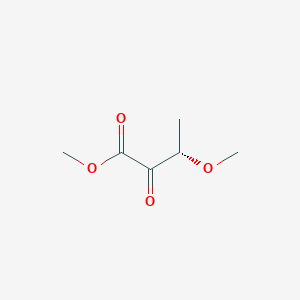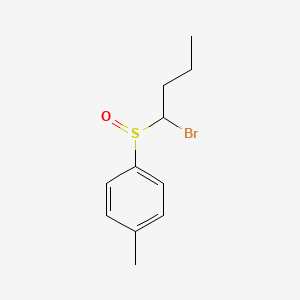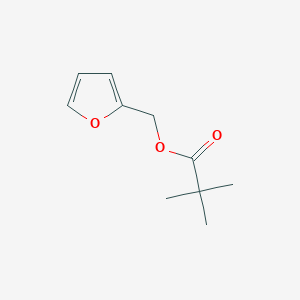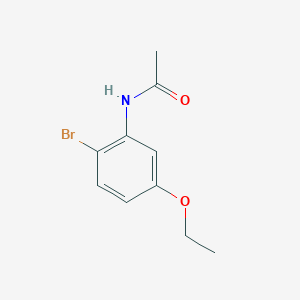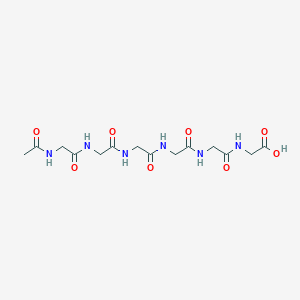
N-Acetylglycylglycylglycylglycylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglycylglycylglycylglycylglycylglycine is a synthetic peptide compound composed of multiple glycine residues with an acetyl group attached to the N-terminus
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each glycine residue is added using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Deprotection: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is removed using a solution of piperidine in DMF (dimethylformamide).
Acetylation: The N-terminus of the peptide is acetylated using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput techniques and optimization of reaction conditions ensures efficient and cost-effective production.
化学反応の分析
Types of Reactions
N-Acetylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into individual amino acids.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Glycine residues and acetic acid.
Oxidation: Oxidized peptide derivatives.
Substitution: Peptides with modified N-terminus groups.
科学的研究の応用
N-Acetylglycylglycylglycylglycylglycylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and as a building block for larger peptides.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用機序
The mechanism of action of N-Acetylglycylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and glycine residues can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzymatic catalysis, or structural stabilization of proteins.
類似化合物との比較
Similar Compounds
N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-Acetylglutamic acid: An extracellular metabolite involved in various metabolic pathways.
Uniqueness
N-Acetylglycylglycylglycylglycylglycylglycine is unique due to its repetitive glycine sequence and acetylated N-terminus, which confer distinct chemical and biological properties. Its simplicity and versatility make it a valuable tool in research and industrial applications.
特性
CAS番号 |
164575-74-0 |
|---|---|
分子式 |
C14H22N6O8 |
分子量 |
402.36 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H22N6O8/c1-8(21)15-2-9(22)16-3-10(23)17-4-11(24)18-5-12(25)19-6-13(26)20-7-14(27)28/h2-7H2,1H3,(H,15,21)(H,16,22)(H,17,23)(H,18,24)(H,19,25)(H,20,26)(H,27,28) |
InChIキー |
WIPNMYLWJQKJTM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


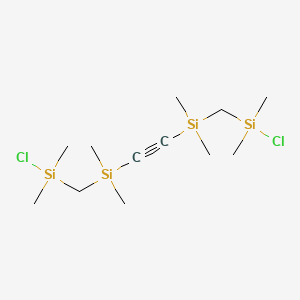
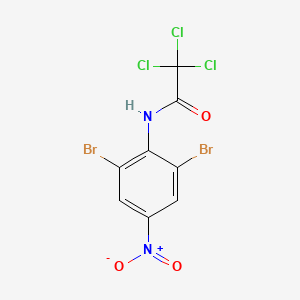
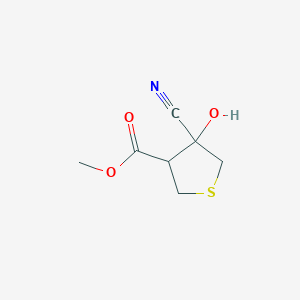
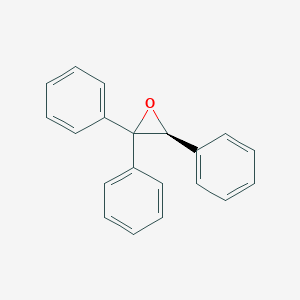
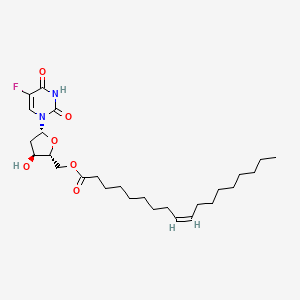
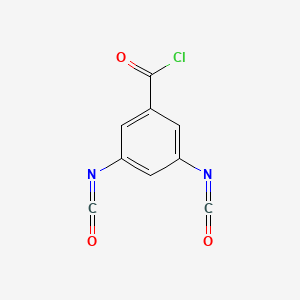
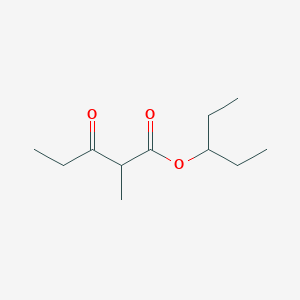
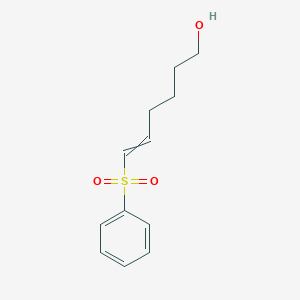
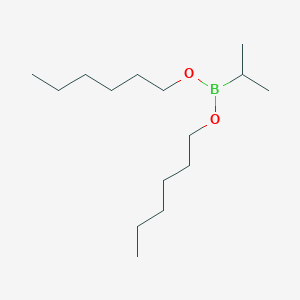
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)
